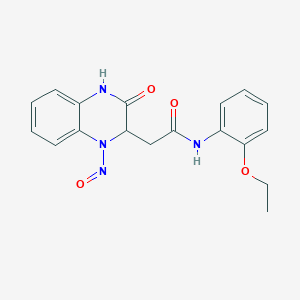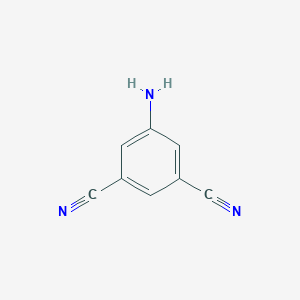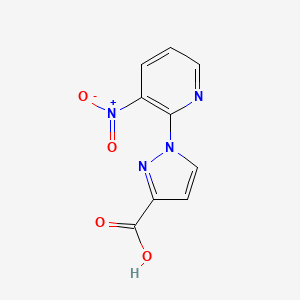![molecular formula C23H23ClFN5OS B2529807 4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide CAS No. 1251693-22-7](/img/structure/B2529807.png)
4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler aromatic or heteroaromatic compounds. For instance, the synthesis of a pyrazolo[3,4-b]pyridine derivative was achieved by reacting an oxazolone with an amine under microwave irradiation . Similarly, substituted pyrazole derivatives were prepared from benzamides and further modified using various reagents like methylhydrazine, phenylhydrazine, and hydrazine hydrate . These methods suggest that the synthesis of the target compound would also involve building the pyrazolo[4,3-c]pyridin core followed by subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic methods and density functional theory (DFT) calculations. For example, the conformational flexibility of a pyrimidine derivative was analyzed by DFT, revealing the most stable conformer and the potential energy distribution . The structure of a pyrazolo[3,4-b]pyridine derivative was elucidated, showing that most of the molecule lies in one plane, with some displacements due to substituents . These analyses suggest that the target compound would also exhibit a planar structure in the pyrazolo[4,3-c]pyridin core with some deviations due to the presence of bulky substituents.
Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves the formation of hydrogen bonds, as seen in the case of pyrazole derivatives forming hydrogen-bonded sheets or chains in their crystal structures . The presence of amide groups in these molecules suggests that the target compound could also engage in hydrogen bonding, which could influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. IR, Raman, and NMR spectroscopy have been employed to determine the vibrational modes and electronic structure of these molecules . The pharmacological activities of some pyrazole derivatives were also assessed, indicating potential biological relevance . These studies imply that the target compound would have distinct spectroscopic signatures and could possess biological activity, which would be worth investigating.
Wissenschaftliche Forschungsanwendungen
Molecular Imaging and Radiotracers
Research has focused on developing radiolabeled compounds for imaging specific receptors in the body. For example, compounds similar to the one mentioned have been utilized in the synthesis of radiotracers for angiotensin II, AT1 receptor imaging. This application is crucial for diagnosing and researching cardiovascular diseases, providing a non-invasive method to study receptor distribution and density in vivo (Hamill et al., 1996).
Antimicrobial Activity
The incorporation of sulfonyl and pyrazolo[4,3-c]pyridin groups in heterocyclic compounds has been explored for their antimicrobial properties. Studies have synthesized new heterocycles based on these functional groups, demonstrating significant antimicrobial activity. This research avenue is crucial for developing new antimicrobial agents in the fight against resistant bacterial and fungal strains (El‐Emary et al., 2002).
Molecular Conformations and Hydrogen Bonding
Investigations into the molecular conformations and hydrogen bonding patterns of related compounds have been conducted to understand their chemical behavior and interactions. These studies are foundational for drug design and materials science, where the arrangement of molecules and their ability to form specific interactions dictate their functionality (Sagar et al., 2017).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds utilizing these functional groups has been extensive. For example, novel series of pyrazolo[1,5-a]pyrimidine ring systems have been synthesized, showing significant antimicrobial activities. Such studies not only contribute to pharmaceutical research but also to the broader field of organic chemistry by expanding the repertoire of synthetic methods and compounds (Alsaedi et al., 2019).
Potential in Cancer Research
Compounds with structural similarities have shown potential in cancer research, particularly as anti-lung cancer agents. Research into novel fluoro-substituted benzo[b]pyran compounds, for example, has demonstrated anticancer activity at low concentrations against human cancer cell lines. This highlights the potential of such compounds in developing new therapeutic agents for cancer treatment (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-16-6-7-17(24)12-19(16)28-22(31)14-32-23-13-21(26-15-27-23)30-10-8-29(9-11-30)20-5-3-2-4-18(20)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJITFEJVHHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)


![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)


![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)
![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)

![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)
![(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2529744.png)